2-Cyclopropoxy-3-isopropoxybenzonitrile
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Overview
Description
2-Cyclopropoxy-3-isopropoxybenzonitrile is an organic compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol . This compound is characterized by the presence of both cyclopropoxy and isopropoxy groups attached to a benzonitrile core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Cyclopropoxy-3-isopropoxybenzonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of cyclopropyl and isopropyl alcohols as starting materials, which are reacted with benzonitrile in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
2-Cyclopropoxy-3-isopropoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the cyclopropoxy or isopropoxy groups are replaced by other nucleophiles under suitable conditions
Scientific Research Applications
2-Cyclopropoxy-3-isopropoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-3-isopropoxybenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
2-Cyclopropoxy-3-isopropoxybenzonitrile can be compared with other similar compounds, such as:
4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol: This compound also contains a cyclopropoxy group and is used in similar research applications.
Cyclopropane derivatives: These compounds share the cyclopropane ring structure and exhibit similar chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern on the benzonitrile core, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-cyclopropyloxy-3-propan-2-yloxybenzonitrile |
InChI |
InChI=1S/C13H15NO2/c1-9(2)15-12-5-3-4-10(8-14)13(12)16-11-6-7-11/h3-5,9,11H,6-7H2,1-2H3 |
InChI Key |
WTFOYSNMEYZYMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1OC2CC2)C#N |
Origin of Product |
United States |
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